molecular formula C18H23N3O3S B2673229 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953180-79-5

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2673229
M. Wt: 361.46
InChI Key: HSCLTLIPGWARMP-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative with furan and thiophene moieties attached to a piperidine ring. Oxalamides are a class of compounds that contain a functional group consisting of an amide group doubly substituted with an oxo group . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the furan and thiophene rings attached to the piperidine ring. The exact structure would depend on the positions of these groups on the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the amide group might result in the formation of hydrogen bonds .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been highlighted for their effectiveness in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic process allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings. Such catalytic activities are crucial for the synthesis of pharmaceutically important building blocks, demonstrating the compound's significance in facilitating complex organic synthesis reactions (Bhunia, Kumar, & Ma, 2017).

PET Imaging and Neuroinflammation

Another significant application involves the development of PET radiotracers specific for CSF1R, a microglia-specific marker. Compounds derived from or related to N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide have been utilized to create noninvasive tools for imaging reactive microglia and disease-associated neuroinflammation in vivo. Such tools are invaluable for understanding the role of microglia in various neuropsychiatric disorders and for the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Antimicrobial and Pharmacological Properties

Research has also explored the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities. These studies highlight the potential pharmacological applications of furan-2-ylmethyl and thiophen-2-ylmethyl compounds in developing new antimicrobial agents, showcasing their broad-spectrum activity against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis and Biological Evaluation

Furthermore, derivatives of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide have been synthesized and evaluated for their antidepressant and antianxiety activities, indicating the compound's relevance in the development of new treatments for mental health disorders. Such studies provide insights into the therapeutic potential of these compounds, further emphasizing their importance in pharmaceutical research (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s not possible to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and hazards .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-17(18(23)20-12-16-4-2-10-25-16)19-11-14-5-7-21(8-6-14)13-15-3-1-9-24-15/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCLTLIPGWARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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